![molecular formula C18H32O16 B13807830 alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp: is a trisaccharide composed of three mannose residues. The structure consists of a mannose unit linked to another mannose unit via an alpha-(1->3) glycosidic bond, and a third mannose unit linked to the second mannose unit via an alpha-(1->6) glycosidic bond . This compound is a part of the mannose family, which is a type of sugar molecule that plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp typically involves the use of glycosyl donors and acceptors. The process often starts with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reaction is then carried out using a glycosyl donor, such as a mannose derivative, and a glycosyl acceptor under the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. Additionally, microbial fermentation processes can be employed, where genetically engineered microorganisms produce the desired trisaccharide .
化学反应分析
Types of Reactions
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
科学研究应用
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycan structures and their interactions with proteins.
Medicine: It is involved in research on immune responses and the development of vaccines.
Industry: It is used in the production of bio-based materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .
相似化合物的比较
Similar Compounds
alpha-D-Manp-(1->3)-alpha-D-Manp: A disaccharide consisting of two mannose units linked via an alpha-(1->3) glycosidic bond.
alpha-D-Manp-(1->6)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->6) glycosidic bond.
alpha-D-Manp-(1->2)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->2) glycosidic bond.
Uniqueness
The uniqueness of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp lies in its branched structure, which provides distinct biological properties and interactions compared to linear mannose derivatives. This branching allows for more complex and specific interactions with proteins and enzymes, making it valuable in various research and industrial applications .
属性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1 |
InChI 键 |
KJZMZIMBDAXZCX-OBTQOVPTSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

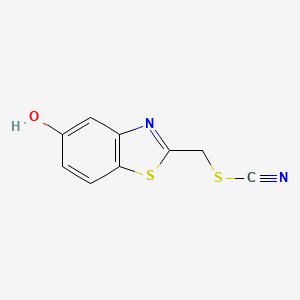
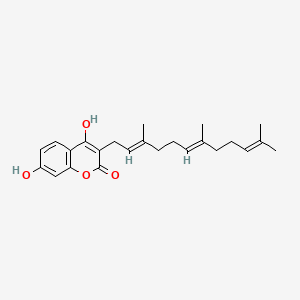
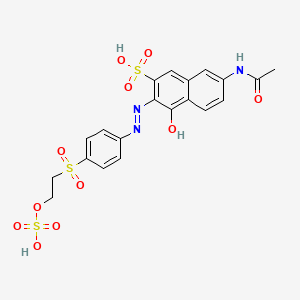
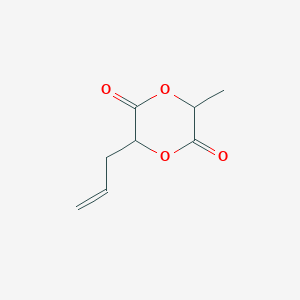
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

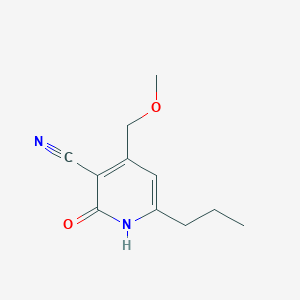
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
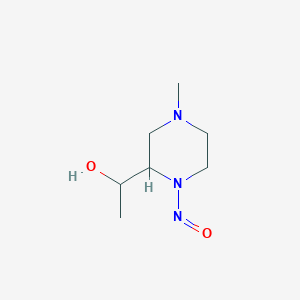
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
